![molecular formula C40H58S4Sn2 B14038367 [4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as catalysts in various chemical reactions. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane typically involves multiple steps:
Formation of the thiophene rings: This step involves the synthesis of thiophene derivatives through methods such as the Paal-Knorr synthesis.
Coupling reactions: The final compound is formed through coupling reactions, often facilitated by catalysts like palladium.
Industrial Production Methods
Industrial production of such complex organotin compounds may involve:
Batch processing: For small-scale production, batch reactors are used to control reaction conditions precisely.
Continuous flow synthesis: For large-scale production, continuous flow reactors offer better efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Dihydrothiophenes: From reduction reactions.
Functionalized derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for research purposes.
Medicine
Drug Development:
Industry
Polymer Industry: Used in the synthesis of specialty polymers.
Mecanismo De Acción
The mechanism of action of [4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways through binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- [4,8-Bis(5-hexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- [4,8-Bis(5-decylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Uniqueness
- Structural Differences : The length and branching of the alkyl chains on the thiophene rings.
- Functional Properties : Variations in reactivity and applications due to structural differences.
Propiedades
Fórmula molecular |
C40H58S4Sn2 |
|---|---|
Peso molecular |
904.6 g/mol |
Nombre IUPAC |
[4,8-bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-13-23(7-3)27-15-17-29(37-27)31-25-19-21-36-34(25)32(26-20-22-35-33(26)31)30-18-16-28(38-30)24(8-4)14-12-10-6-2;;;;;;;;/h15-20,23-24H,5-14H2,1-4H3;6*1H3;; |
Clave InChI |
IVRBLVVDHKACMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)C1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)C(CC)CCCCC)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


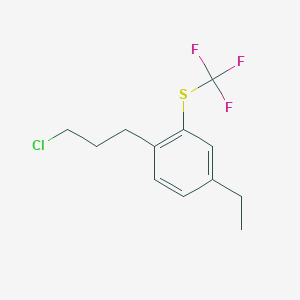
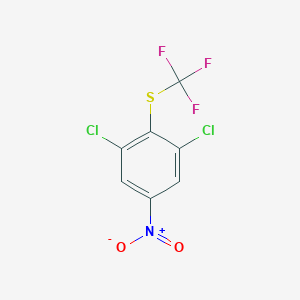
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
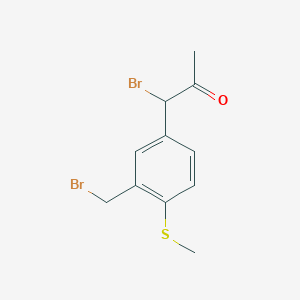
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
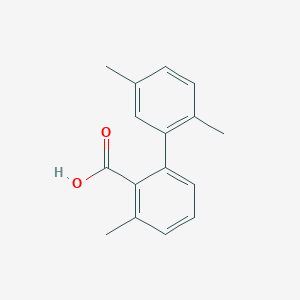
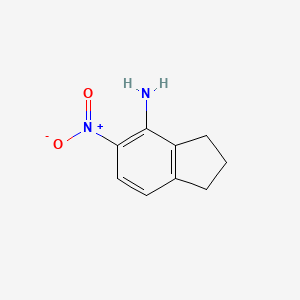
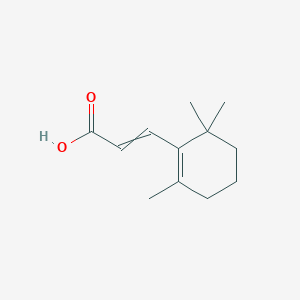
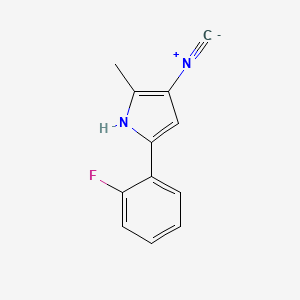
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)

![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
